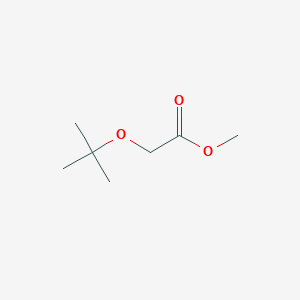

methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a compound that has been studied in the context of organic synthesis and stereochemistry. It is related to various compounds that have been synthesized for their potential applications in medicinal chemistry and material science. For instance, methyl (S)-3-amino-3-(3-pyridyl)propanoate is a key starting material in the synthesis of an orally active antagonist of the platelet fibrinogen receptor . Similarly, enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates has been achieved, which is significant for the development of asymmetric synthetic methods .

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods. For example, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate was achieved by hydrogenation of an enantiomeric enamine with a palladium catalyst, followed by the removal of the chiral auxiliary . Another method includes the reaction of methyl (2Z)-3-aryl-2-(bromomethyl)prop-2-enoates with prop-2-yn-1-ol in the presence of quinidine, which resulted in enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate has been explored through various techniques. For instance, the electron density distributions of related molecules have been calculated to identify molecular orbital signatures, which are crucial for understanding the effects of substituents like the methyl group on the molecular geometry and reactivity . Additionally, the stereochemical relations in compounds with a stereogenic N-O axis have been uncovered, revealing how steric interactions influence the configuration of molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate moiety can be inferred from studies on similar structures. The presence of a prop-2-yn-1-yloxy group suggests potential for participation in reactions typical of alkynes, such as cycloadditions or nucleophilic additions. The stereochemistry of such compounds is often crucial in determining the outcome of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and related compounds can be deduced from studies on molecular structure and reactivity. For example, the orientation of substituent groups at interfaces, as studied by vibrational sum frequency spectroscopy, provides insights into the behavior of molecules in different environments, which is important for understanding solubility, phase behavior, and reactivity .

Applications De Recherche Scientifique

Herbicide Efficacy and Mechanism

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and its derivatives have been investigated for their effectiveness as selective herbicides. Research by Shimabukuro et al. (1978) on dichlofop-methyl, a derivative, shows its selectivity for wild oat control in wheat through inhibition of auxin-stimulated elongation, with differences in action between oat and wheat suggesting a complex mode of action involving auxin antagonism and root growth inhibition. This highlights the compound's potential in agricultural weed management strategies (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Catalysis in Chemical Synthesis

The compound has also been the focus of research in catalysis for the production of various esters. Clegg et al. (1999) describe a palladium-based catalyst system for the efficient production of methyl propanoate, showcasing the compound's role in advancing synthetic methods for ester production, which is crucial for various industrial applications (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).

Interfacial Molecular Structure Analysis

Kataoka and Cremer (2006) studied the orientation of isopropyl groups in 2-propanol/water mixtures at the liquid/vapor interface, providing insight into the molecular structure and behavior of alcohol mixtures. This research could have implications for understanding the surface properties of various alcohols, including methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in mixed solvent systems (Kataoka & Cremer, 2006).

Baeyer-Villiger Monooxygenase in Ester Synthesis

Van Beek et al. (2014) explored the use of Baeyer-Villiger monooxygenases for the synthesis of methyl propanoate, an essential precursor for polymethyl methacrylates. This research demonstrates the potential of biocatalysis in producing industrially relevant chemicals, highlighting the versatility of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and its derivatives in green chemistry applications (van Beek, Winter, Eastham, & Fraaije, 2014).

Stereochemical Relations and Synthesis Applications

Research on stereochemical aspects and synthesis applications, such as those by Hartung et al. (2003), provides insights into the structural and stereochemical complexity of compounds like methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. Understanding these aspects is crucial for the development of specific synthetic routes and the creation of compounds with desired properties (Hartung, Schwarz, Svoboda, & Fuess, 2003).

Propriétés

IUPAC Name |

methyl (2R)-2-prop-2-ynoxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBIJGCMAURQHW-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)

![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)